molecular formula C15H18ClNO B3138853 [2-(2-benzylphenoxy)ethyl]amine hydrochloride CAS No. 473391-30-9

[2-(2-benzylphenoxy)ethyl]amine hydrochloride

Cat. No.: B3138853
CAS No.: 473391-30-9
M. Wt: 263.76 g/mol
InChI Key: GSAOMGRRQCNAAW-UHFFFAOYSA-N
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Description

[2-(2-benzylphenoxy)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C15H18ClNO It is commonly used in various scientific research applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-benzylphenoxy)ethyl]amine hydrochloride typically involves the reaction of 2-(2-benzylphenoxy)ethanol with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity and yield. The process may include steps such as distillation, crystallization, and filtration to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(2-benzylphenoxy)ethyl]amine hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: This compound can also be reduced under specific conditions to yield reduced forms.

    Substitution: Substitution reactions involving this compound can lead to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

Chemistry: In chemistry, [2-(2-benzylphenoxy)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and pathways.

Biology: In biological research, this compound is used to investigate cellular processes and molecular interactions. It may serve as a probe or ligand in studies involving receptor binding and signal transduction.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may be studied for its effects on specific biological targets and pathways, contributing to the development of new drugs and treatments.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new technologies and processes.

Mechanism of Action

The mechanism of action of [2-(2-benzylphenoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application in which the compound is used.

Comparison with Similar Compounds

  • [2-(2-phenoxy)ethyl]amine hydrochloride
  • [2-(2-benzylphenoxy)propyl]amine hydrochloride
  • [2-(2-benzylphenoxy)butyl]amine hydrochloride

Comparison: Compared to similar compounds, [2-(2-benzylphenoxy)ethyl]amine hydrochloride is unique due to its specific chemical structure and properties. This uniqueness may result in different reactivity, biological activity, and applications. For example, the presence of the benzyl group in this compound may enhance its binding affinity to certain receptors or enzymes, making it more effective in specific research or industrial applications.

Properties

IUPAC Name

2-(2-benzylphenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c16-10-11-17-15-9-5-4-8-14(15)12-13-6-2-1-3-7-13;/h1-9H,10-12,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAOMGRRQCNAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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